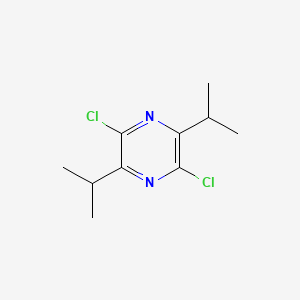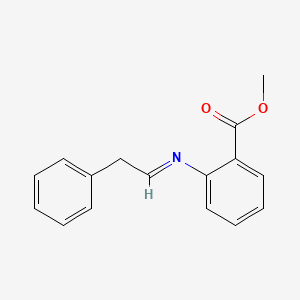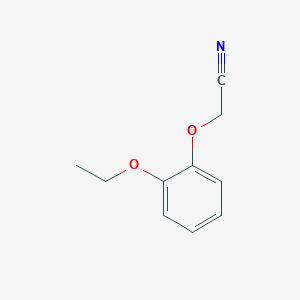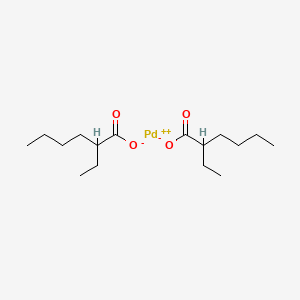
9-Phenanthrenebutanoic acid
Overview
Description
9-Phenanthrenebutanoic acid, also known as 9-PBA, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound has been found to have various biochemical and physiological effects, making it an important tool in the study of different biological processes.
Mechanism of Action
The mechanism of action of 9-Phenanthrenebutanoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
9-Phenanthrenebutanoic acid has been found to have various biochemical and physiological effects, making it an important tool in the study of different biological processes. Some of the effects of 9-Phenanthrenebutanoic acid are:
1. Inhibition of inflammatory mediators: 9-Phenanthrenebutanoic acid has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines.
2. Induction of apoptosis: 9-Phenanthrenebutanoic acid has been found to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer.
3. Neuroprotection: 9-Phenanthrenebutanoic acid has been found to protect neurons from oxidative stress and other insults, making it a potential therapeutic agent for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
9-Phenanthrenebutanoic acid has several advantages and limitations for lab experiments. Some of the advantages are:
1. High purity: 9-Phenanthrenebutanoic acid can be synthesized with high purity, making it a reliable tool for scientific research.
2. Versatility: 9-Phenanthrenebutanoic acid can be used in a variety of experiments due to its unique properties.
3. Low toxicity: 9-Phenanthrenebutanoic acid has low toxicity, making it safe to use in lab experiments.
Some of the limitations of 9-Phenanthrenebutanoic acid are:
1. Expensive: The synthesis of 9-Phenanthrenebutanoic acid can be expensive, making it difficult for some researchers to use.
2. Limited solubility: 9-Phenanthrenebutanoic acid has limited solubility in water, making it difficult to use in some experiments.
3. Limited stability: 9-Phenanthrenebutanoic acid has limited stability, making it difficult to store for long periods.
Future Directions
For the use of 9-Phenanthrenebutanoic acid in scientific research include the development of new therapeutic agents, elucidation of mechanism of action, and development of new synthesis methods.
Scientific Research Applications
9-Phenanthrenebutanoic acid has been widely used in scientific research due to its unique properties. It has been found to have various biological effects, making it an important tool in the study of different biological processes. Some of the scientific research applications of 9-Phenanthrenebutanoic acid are:
1. Anti-inflammatory agent: 9-Phenanthrenebutanoic acid has been found to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
2. Anti-cancer agent: 9-Phenanthrenebutanoic acid has been found to have anti-cancer properties, making it a potential therapeutic agent for various types of cancer.
3. Neuroprotective agent: 9-Phenanthrenebutanoic acid has been found to have neuroprotective properties, making it a potential therapeutic agent for various neurodegenerative diseases.
properties
IUPAC Name |
4-phenanthren-9-ylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c19-18(20)11-5-7-14-12-13-6-1-2-8-15(13)17-10-4-3-9-16(14)17/h1-4,6,8-10,12H,5,7,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBALUTDUDGQZGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500037 | |
| Record name | 4-(Phenanthren-9-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68151-16-6 | |
| Record name | 4-(Phenanthren-9-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzenesulfonic acid, 4-[[ethyl(3-methylphenyl)amino]methyl]-](/img/structure/B3055902.png)




![Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl-](/img/structure/B3055908.png)

![Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[N-ethyl-2-methyl-](/img/structure/B3055911.png)
